Remifentanilhydrochlorid

Übersicht

Beschreibung

Remifentanilhydrochlorid: ist ein starkes, ultrakurz wirksames synthetisches Opioid-Analgetikum, das hauptsächlich in der Anästhesie eingesetzt wird. Es ist bekannt für seinen schnellen Wirkungseintritt und seine kurze Wirkdauer, wodurch es für die Schmerztherapie während chirurgischer Eingriffe sehr effektiv ist. This compound ist ein spezifischer Agonist des Mu-Opioid-Rezeptors, d. h. es reduziert den Sympathikus-Tonus, verursacht Atemdepression und bietet Analgesie .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Remifentanilhydrochlorid wegen seines einzigartigen pharmakokinetischen Profils und seines schnellen Stoffwechsels durch unspezifische Gewebsesterasen untersucht .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen von Mu-Opioid-Rezeptoragonisten auf das Nervensystem und die Schmerzwege zu untersuchen .

Medizin: Medizinisch wird this compound während der Induktion und Aufrechterhaltung der Allgemeinanästhesie sowie zur unmittelbaren postoperativen Analgesie eingesetzt . Es wird auch bei der Sedierung in der überwachten Anästhesie eingesetzt .

Industrie: In der pharmazeutischen Industrie wird this compound zur Entwicklung neuer Analgetika-Formulierungen und zur Untersuchung der Pharmakodynamik und Pharmakokinetik von Opioidagonisten eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Mu-Opioid-Rezeptoren im zentralen Nervensystem. Diese Bindung erhöht die Schmerzschwelle, verändert die Schmerzempfindung und hemmt aufsteigende Schmerzbahnen . Der schnelle Wirkungseintritt und die maximale Wirkung der Verbindung sowie ihre kurze Wirkdauer machen sie für die Schmerztherapie während chirurgischer Eingriffe sehr effektiv .

Wirkmechanismus

Target of Action

Remifentanil hydrochloride primarily targets the µ-opioid receptors located in the central nervous system . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

Remifentanil hydrochloride acts as a µ-opioid agonist . It binds with high affinity to µ-opioid receptors, leading to a decrease in sympathetic nervous system tone, which results in analgesia and respiratory depression . The interaction of remifentanil with its targets leads to an increase in pain threshold and alteration in pain reception .

Biochemical Pathways

It has been suggested that remifentanil may exert cardioprotective effects against myocardial ischemia/reperfusion (i/r) injury via themiR-206-3p/TLR4/NF-κB signaling axis .

Pharmacokinetics

Remifentanil hydrochloride exhibits unique pharmacokinetic properties due to its rapid metabolism by non-specific tissue esterases . The drug is rapidly distributed throughout the body, with a blood-brain equilibration half-time of approximately 1 minute . The drug’s primary metabolite, remifentanil acid, is excreted via the kidneys . The elimination half-life of remifentanil is dose-dependent and averages 3 to 10 minutes .

Result of Action

The rapid onset and offset of remifentanil’s analgesic effects are notable characteristics of this drug . Its effects and side effects are dose-dependent and similar to other opioids . At high concentrations, remifentanil can induce EEG changes similar to those of other µ-opioids and can also induce muscle rigidity .

Action Environment

The action of remifentanil hydrochloride can be influenced by various environmental factors. For instance, the drug’s clearance is reduced by approximately 25% in elderly patients .

Biochemische Analyse

Biochemical Properties

Remifentanil hydrochloride is a specific µ-opioid receptor agonist . This means it interacts with µ-opioid receptors, proteins that play a crucial role in the perception of pain. The interaction between remifentanil hydrochloride and these receptors leads to a reduction in sympathetic nervous system tone, causing respiratory depression and analgesia .

Cellular Effects

Remifentanil hydrochloride, by virtue of its µ-opioid receptor agonist activity, influences various cellular processes. It reduces sympathetic nervous system tone, leading to effects such as respiratory depression . It also has an impact on cell signaling pathways related to pain perception and response.

Molecular Mechanism

The molecular mechanism of action of remifentanil hydrochloride involves its binding to µ-opioid receptors. As a µ-opioid agonist, remifentanil hydrochloride binds to these receptors and activates them, leading to a series of downstream effects including analgesia and respiratory depression .

Temporal Effects in Laboratory Settings

Remifentanil hydrochloride has a unique pharmacokinetic profile due to a rapid metabolism by non-specific tissue esterases . Its effects are rapid in onset and offset . Its measured context-sensitive half-time averages 3 minutes after an infusion of 3 hours .

Dosage Effects in Animal Models

The effects of remifentanil hydrochloride vary with different dosages in animal models

Metabolic Pathways

Remifentanil hydrochloride is metabolized by hydrolysis of the propanoic acid-methyl ester linkage by nonspecific blood and tissue esterases . This leads to a rapid systemic elimination .

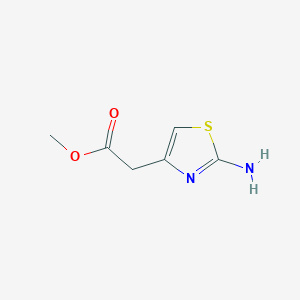

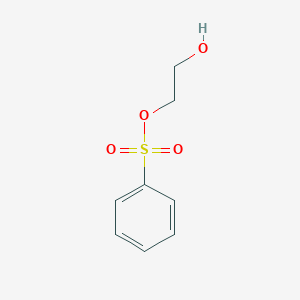

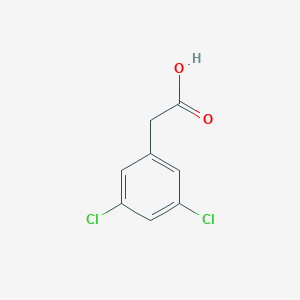

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Remifentanilhydrochlorid umfasst die Umwandlung einer Nitrilgruppe eines Cyanopiperidinylpropanoat-Derivats in eine Estergruppe. Dieser Prozess reduziert die Anzahl der für die Herstellung erforderlichen Schritte im Vergleich zu traditionellen Methoden erheblich . Die Verbindung wird typischerweise mit ultreinem Wasser, Kochsalzlösung oder Natriumbicarbonatlösung rekonstituiert und dann mit Propofol gemischt oder zur Erzielung spezifischer Konzentrationen weiter mit Wasser verdünnt .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound als lyophilisiertes Pulver hergestellt, das die freie Base und Glycin als Trägerstoff zur Pufferung der Lösung enthält. Dieses Pulver wird in Wasser oder 5%iger Dextroselösung zur Injektion rekonstituiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Remifentanilhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter die Hydrolyse durch unspezifische Gewebsesterasen, die zu einer schnellen systemischen Elimination führt . Es ist kein Substrat für Butyrylcholinesterasen, und seine Clearance wird nicht durch Cholinesterase-Mangel oder Anticholinergika beeinflusst .

Häufige Reagenzien und Bedingungen: Die Stabilität von this compound wird von der verwendeten Rekonstitutionslösung beeinflusst. So führt die Rekonstitution mit Natriumbicarbonat zu einem erheblichen Abbau, während die Rekonstitution mit Wasser oder Kochsalzlösung die Stabilität erhält .

Hauptprodukte, die gebildet werden: Die primären Abbauprodukte von this compound sind inaktive Metaboliten, die aus der Hydrolyse resultieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Fentanyl

- Alfentanil

- Sufentanil

Vergleich: Remifentanilhydrochlorid ist chemisch verwandt mit Fentanyl, Alfentanil und Sufentanil. Es ist jedoch durch seine ultrakurze Wirkdauer und seinen schnellen Stoffwechsel durch unspezifische Gewebsesterasen einzigartig . Dieser schnelle Stoffwechsel führt zu einer kürzeren kontextsensitiven Halbwertszeit im Vergleich zu anderen Opioiden, wodurch this compound besonders nützlich für Eingriffe ist, die eine schnelle Erholung erfordern .

Eigenschaften

IUPAC Name |

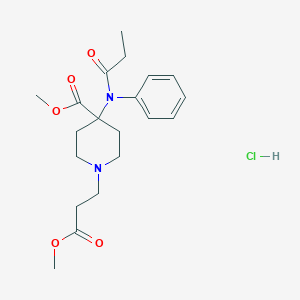

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMIPUMYUHANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132875-61-7 (Parent) | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50157614 | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132539-07-2 | |

| Record name | Remifentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V444H5WIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

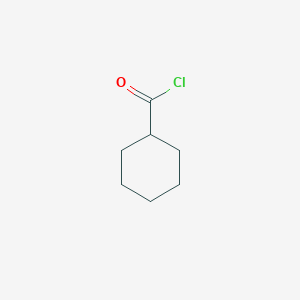

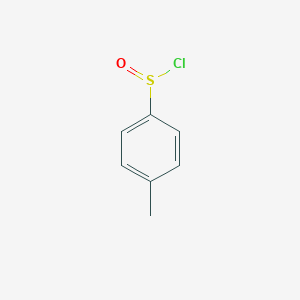

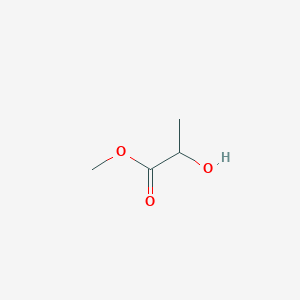

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of remifentanil hydrochloride?

A: Remifentanil hydrochloride is a potent, ultra-short-acting μ-opioid receptor agonist [, , , , , ]. It exerts its analgesic effects by binding to these receptors, primarily in the central nervous system, leading to the inhibition of pain signal transmission.

Q2: How does the rapid metabolism of remifentanil hydrochloride influence its clinical use?

A: Unlike other opioids, remifentanil hydrochloride is metabolized rapidly by nonspecific plasma and tissue esterases []. This rapid degradation results in a short elimination half-life (<10 min) [, , ], allowing for precise control of analgesic effects and rapid recovery from anesthesia [, , , , , ]. This makes it highly suitable for procedures requiring rapid recovery and for use in patients with compromised organ function.

Q3: What are the key structural features of remifentanil hydrochloride?

A: Remifentanil hydrochloride is a synthetic opioid with the molecular formula C20H28N2O5•HCl []. Its structure comprises a piperidine ring, a phenyl group, and an ester linkage, which are essential for its interaction with μ-opioid receptors [, ].

Q4: How has spectroscopic analysis been used to characterize remifentanil hydrochloride?

A: Spectroscopic techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been used to confirm the structure of remifentanil hydrochloride [, ]. IR spectroscopy identifies characteristic functional group vibrations, while NMR provides detailed information about the molecule's structure and connectivity. MS helps determine the molecular weight and fragmentation pattern, further supporting the compound's identity [].

Q5: Can you elaborate on the material compatibility of remifentanil hydrochloride during administration?

A: Studies have shown that remifentanil hydrochloride exhibits incompatibility with specific drugs and materials. When co-administered with propofol via the same intravenous line, certain mixing ratios can affect the emulsion stability of propofol formulations, particularly those with medium-chain triglycerides []. Additionally, remifentanil hydrochloride has shown incompatibility with 4-hydroxybutyric acid, midazolam hydrochloride, and piritramide, leading to an increased risk of emboli due to the formation of larger oil droplets []. Furthermore, sorption of propofol to the rubber stopper of syringes has been observed, highlighting potential drug loss and the need for dose adjustments to avoid underdosing [].

Q6: How does remifentanil hydrochloride compare to other opioids, like fentanyl, in terms of its clinical effects?

A: Compared to fentanyl, remifentanil hydrochloride demonstrates a quicker onset and offset of action, leading to faster recovery times [, , , ]. This difference is attributed to its unique metabolic pathway. Studies have shown comparable analgesic efficacy between the two opioids, but remifentanil hydrochloride may be associated with more rapid recovery and fewer side effects, such as postoperative nausea and vomiting [, , , ].

Q7: What is the significance of the study on the effect of transcranial electrical stimulation (TCES) on remifentanil hydrochloride-induced analgesia?

A: Research indicates that TCES can significantly enhance the potency and duration of remifentanil hydrochloride's analgesic effects in rats []. This suggests a potential synergistic effect between TCES and opioids, possibly by promoting the release of endogenous opioids like enkephalins, which can augment the analgesic effects of remifentanil hydrochloride [].

Q8: Are there any concerns regarding the use of remifentanil hydrochloride in obstetric analgesia?

A: While intravenous patient-controlled analgesia (IVPCA) with remifentanil hydrochloride has been investigated for labor pain management, concerns exist regarding potential side effects [, ]. Studies suggest that although effective in providing pain relief, remifentanil hydrochloride may lead to maternal oxygen desaturation, sedation, and reduced fetal heart rate variability []. Further research is needed to determine optimal dosing regimens and assess long-term safety profiles for both mother and neonate.

Q9: Has there been any investigation into the use of remifentanil hydrochloride in pediatric patients?

A: Yes, studies have investigated the use of remifentanil hydrochloride in pediatric patients undergoing various procedures, including neurosurgery [], strabismus surgery [], and other elective surgeries []. Findings suggest that remifentanil hydrochloride can be safely and effectively used in children, but careful titration is crucial, especially in younger age groups, due to potential hemodynamic effects like hypotension [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)